molecular formula C13H12N2O2 B8627319 Methyl 3-methyl-2-(pyrimidin-2-yl)benzoate

Methyl 3-methyl-2-(pyrimidin-2-yl)benzoate

Cat. No.: B8627319
M. Wt: 228.25 g/mol
InChI Key: MPFSXRMZJIYCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-(pyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-methyl-2-pyrimidin-2-ylbenzoate

InChI

InChI=1S/C13H12N2O2/c1-9-5-3-6-10(13(16)17-2)11(9)12-14-7-4-8-15-12/h3-8H,1-2H3

InChI Key

MPFSXRMZJIYCGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial was dissolved methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (619 mg, 2.24 mmol) and 2-chloropyrimidine (314 mg, 2.69 mmol) in 2-MeTHF (10 mL). Na2CO3 (713 mg, 6.73 mmol) was then added followed by water (3.4 mL) and the reaction mixture was degassed with N2 for 45 minutes. Pd(dppf)Cl2 (66 mg, 0.09 mmol) and the reaction mixture was heated at 75° C. for 28 h. More Pd(dppf)Cl2 (33 mg, 0.045 mmol) was added and the reaction mixture was heated at 150° C. for 3.5 h. The mixture was filtered through a pad of celite and rinsed with EtOAc and water. The layers were separated and the aqueous was extracted once with EtOAc. The combined organic layers were dried over MgSO4, filtered and evaporated. The crude was purified via silica gel chromatography (0-50% EtOAc in hexanes) to afford the title compound (116 mg, 23%). MS (ESI) mass calcd. for C13H12N2O2, 228.1; m/z found 229.1 [M+H]+. 1H NMR (500 MHz, CDCl3) 8.95-8.76 (m, 2H), 7.99-7.75 (m, 1H), 7.50-7.44 (m, 1H), 7.43-7.37 (m, 1H), 7.32-7.24 (m, 1H), 3.64 (s, 3H), 2.15 (s, 3H).
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
713 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
66 mg
Type
catalyst
Reaction Step Four
Quantity
33 mg
Type
catalyst
Reaction Step Five
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.